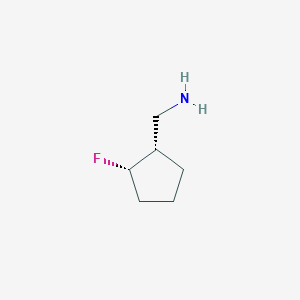![molecular formula C10H12ClNO B13329316 N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride can be synthesized through the reaction of N-methyl-N-[(2-methylphenyl)methyl]amine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of N-methyl-N-[(2-methylphenyl)methyl]amine and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is often purified through recrystallization or other suitable methods to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-[(2-methylphenyl)methyl]amine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-methylcarbamoyl chloride
- N-phenylcarbamoyl chloride
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other carbamoyl chlorides and allows for selective reactions and applications in organic synthesis.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)7-12(2)10(11)13/h3-6H,7H2,1-2H3 |
InChI Key |
YJCWUGPIEFCJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


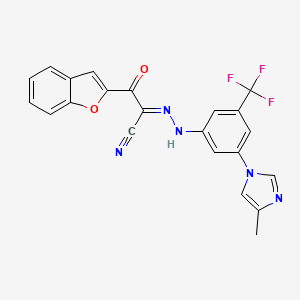
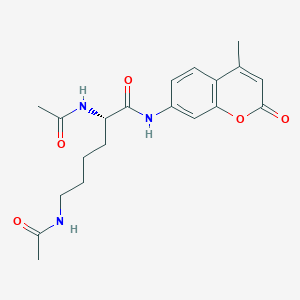

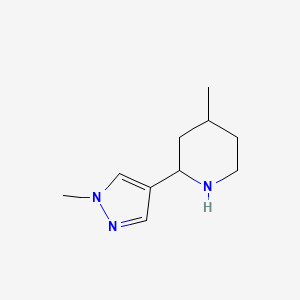
![[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)

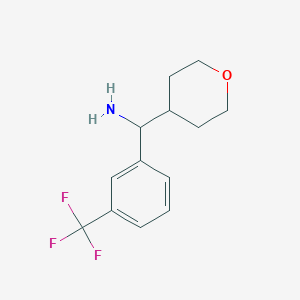
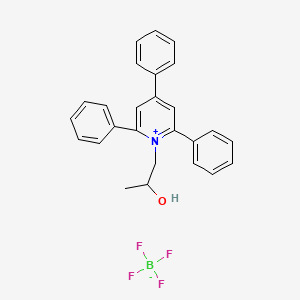

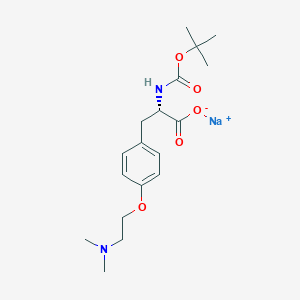


![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)
